molecular formula C21H18ClN3O4 B3968284 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

Cat. No. B3968284
M. Wt: 411.8 g/mol
InChI Key: GUFOSVGMPIGFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide, commonly referred to as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

CP-55940 acts on the endocannabinoid system, which is involved in a range of physiological processes such as pain sensation, appetite, and mood regulation. This compound binds to cannabinoid receptors in the brain and nervous system, which leads to the activation of various signaling pathways. The exact mechanism of action of CP-55940 is not fully understood, but it is thought to modulate the release of various neurotransmitters and affect ion channel activity.
Biochemical and Physiological Effects:
CP-55940 has been found to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anticonvulsant properties, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. CP-55940 has also been found to have anxiolytic effects, suggesting that it may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of CP-55940 is that it exhibits a high affinity for cannabinoid receptors, making it a potent compound for research purposes. Additionally, this compound has been extensively studied, which means that there is a significant body of literature on its effects and potential therapeutic applications. However, one limitation of CP-55940 is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring cannabinoids in the body. Additionally, the use of synthetic compounds can be more expensive and time-consuming than using naturally occurring compounds.

Future Directions

There are several areas of research that could be explored further in relation to CP-55940. One potential direction is to investigate the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to determine the optimal dosage and administration route for this compound in different therapeutic contexts. Finally, research could be conducted to explore the potential of CP-55940 as a treatment for other conditions such as anxiety disorders and inflammatory conditions.

Scientific Research Applications

CP-55940 has been studied for its potential therapeutic applications in a range of areas, including pain management, epilepsy, and neurodegenerative diseases. Research has shown that this compound exhibits analgesic effects, which may make it a promising candidate for the treatment of chronic pain. Additionally, CP-55940 has been found to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy. Studies have also shown that this compound may have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-17-13-15(6-7-18(17)24-10-1-2-11-24)23-21(26)20-9-8-19(29-20)14-4-3-5-16(12-14)25(27)28/h3-9,12-13H,1-2,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFOSVGMPIGFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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